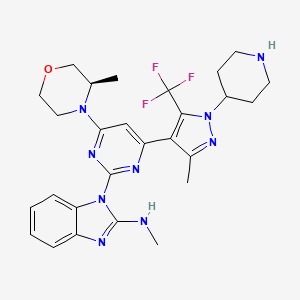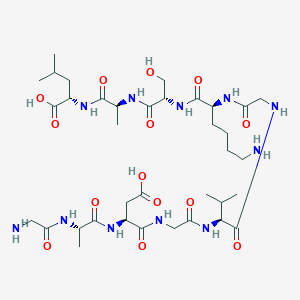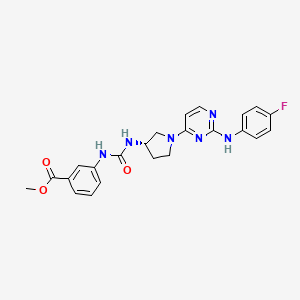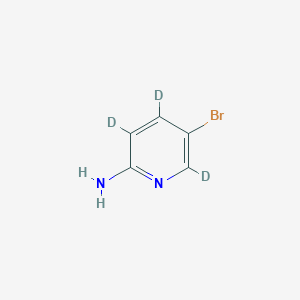
Cox-2-IN-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2-IN-27 is a selective cyclooxygenase-2 inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders. Selective cyclooxygenase-2 inhibitors like this compound are designed to reduce inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .
Vorbereitungsmethoden
The synthesis of Cox-2-IN-27 involves several steps, starting with the preparation of key intermediates. One common method involves the use of 5-hydroxy-2-methylpyridine, which is converted to the corresponding acetyl derivative through a series of practical synthetic steps . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Cox-2-IN-27 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cox-2-IN-27 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis. In biology, it is used to investigate the role of cyclooxygenase-2 in inflammation and cancer. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders. In industry, it is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Wirkmechanismus
Cox-2-IN-27 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking this pathway, this compound reduces inflammation and pain without affecting the protective functions of cyclooxygenase-1 in the gastrointestinal tract. The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and prevents the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Cox-2-IN-27 is part of a class of selective cyclooxygenase-2 inhibitors known as coxibs. Similar compounds include celecoxib, rofecoxib, etoricoxib, and valdecoxib. Compared to these compounds, this compound may offer unique advantages in terms of selectivity and potency. For example, it may have a higher binding affinity for cyclooxygenase-2 or a better safety profile with fewer gastrointestinal side effects. The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of cyclooxygenase-2 without affecting cyclooxygenase-1 .
Eigenschaften
Molekularformel |
C29H24ClN7S3 |
|---|---|
Molekulargewicht |
602.2 g/mol |
IUPAC-Name |
N-[(2E)-2-[(Z)-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C29H24ClN7S3/c1-19(16-31-27-33-26(18-39-27)37-24-11-7-6-10-23(24)32-28(37)38-2)34-35-29-36(22-8-4-3-5-9-22)25(17-40-29)20-12-14-21(30)15-13-20/h3-15,17-18H,16H2,1-2H3,(H,31,33)/b34-19+,35-29- |
InChI-Schlüssel |
VVGDOFKPSNGUQP-QBSJXOACSA-N |
Isomerische SMILES |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
Kanonische SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


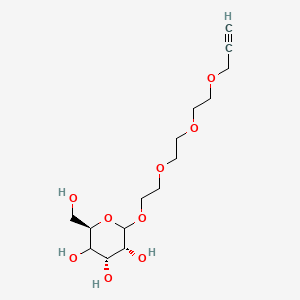
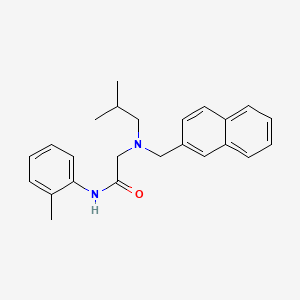
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
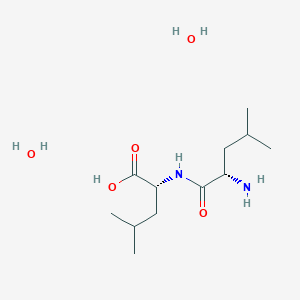
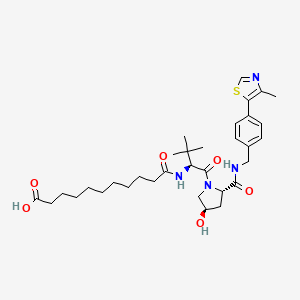
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
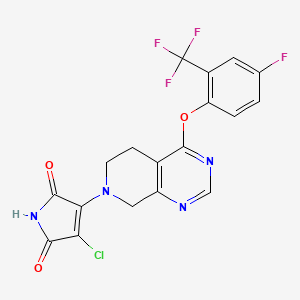
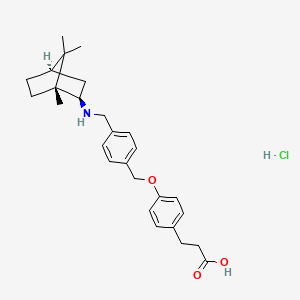
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
